alpha-L-fucosyl-(1->2)-D-galactose
Description
Significance of Alpha-L-Fucosyl-(1->2)-D-Galactose as a Key Glycan Motif
The alpha-L-fucosyl-(1->2)-D-galactose motif is most famously known as the H-antigen, the essential precursor for the ABO blood group antigens. wikipedia.orgbbguy.orgnih.gov The synthesis of this motif is catalyzed by α(1,2)-fucosyltransferases, enzymes encoded by the FUT1 and FUT2 genes. oup.comoup.com FUT1 is primarily responsible for H-antigen expression on red blood cells, while FUT2 governs its presence in secretions. oup.comyoutube.com The presence or absence of a functional FUT1 gene determines whether an individual can produce the H-antigen on their red blood cells. nih.gov Individuals lacking a functional FUT1 gene have the rare Bombay phenotype and cannot produce A or B antigens, regardless of their ABO genotype. nih.govyoutube.com
Beyond its role in blood group determination, the alpha-L-fucosyl-(1->2)-D-galactose structure is a critical component of various other biologically important glycans. For instance, it forms the basis for the Lewis B (LeB) and Lewis Y (LeY) antigens when further modified by other fucosyltransferases. nih.gov These Lewis antigens are involved in processes such as cell adhesion and have been implicated in cancer biology. oup.comnih.gov
The importance of this glycan motif extends to the nervous system, where it has been implicated in neuronal growth and development. researchgate.netnih.gov Studies have shown that the presence of Fucα(1-2)Gal-containing glycoproteins and their corresponding lectin receptors in hippocampal neurons can influence neuronal morphology. researchgate.netnih.gov Furthermore, this motif is found in human milk oligosaccharides (HMOs), with 2'-fucosyllactose (B36931) (2'-FL) being one of the most abundant. nih.govnih.gov 2'-FL, which consists of fucose linked to lactose (B1674315) (a disaccharide of galactose and glucose), is believed to play a crucial role in shaping the infant gut microbiome and immune system development. nih.govnih.govnih.gov
Overview of Alpha-L-Fucosyl-(1->2)-D-Galactose in Glycoconjugate Structures and Biological Systems
The alpha-L-fucosyl-(1->2)-D-galactose motif is found on a variety of glycoconjugates, including both N-linked and O-linked glycans on proteins, as well as on glycolipids. oup.comoup.com Its presence significantly impacts the structure and function of these molecules.
Table 1: Key Biological Systems and Glycoconjugates Featuring the Alpha-L-Fucosyl-(1->2)-D-Galactose Motif
| Biological System | Associated Glycoconjugate/Molecule | Primary Function/Significance |
| Blood System | H-antigen on glycoproteins and glycolipids of red blood cells | Precursor to A and B blood group antigens. wikipedia.orgnih.gov |
| Secretory System | H-antigen in saliva and other bodily fluids | Secretor status determination, host-microbe interactions. oup.comyoutube.com |
| Nervous System | Glycoproteins in hippocampal neurons | Neuronal growth, synaptic plasticity. researchgate.netnih.gov |
| Immune System | Lewis antigens on immune cells | Cell adhesion, inflammation. oup.com |
| Infant Nutrition | Human Milk Oligosaccharides (e.g., 2'-fucosyllactose) | Prebiotic effects, immune development, pathogen inhibition. nih.govnih.govnih.gov |
| Cancer Biology | Lewis Y (LeY) antigen on tumor cells | Cell signaling, metastasis. oup.comnih.gov |
The biosynthesis of the alpha-L-fucosyl-(1->2)-D-galactose linkage is tightly regulated by the expression and activity of specific fucosyltransferases. uniprot.orguniprot.org In humans, two main α(1,2)-fucosyltransferases, FUT1 and FUT2, are responsible for its synthesis in a tissue-specific manner. uniprot.orgnih.gov Genetic polymorphisms in the FUT1 and FUT2 genes can lead to variations in the expression of this motif, with significant physiological consequences, such as the non-secretor phenotype or the Bombay blood group. youtube.comnih.gov
The interaction of the alpha-L-fucosyl-(1->2)-D-galactose motif with glycan-binding proteins, or lectins, is fundamental to its biological functions. youtube.com For example, the binding of selectins to fucosylated ligands is a crucial step in the process of leukocyte adhesion to the endothelium during inflammation. oup.com Similarly, the ability of certain commensal bacteria in the gut to utilize fucosylated oligosaccharides like 2'-FL is dependent on their expression of specific fucosidases, enzymes that can cleave the fucose linkage. nih.govasm.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7+,8-,9+,10+,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBASLZIGFWEU-YYXBYDBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248751 | |
| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-O-a-L-Fucopyranosyl-galactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24656-24-4 | |
| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24656-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-O-a-L-Fucopyranosyl-galactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Enzymatic Pathways Governing Alpha L Fucosyl 1 >2 D Galactose Structures
Fucosyltransferase Activities in Alpha-L-Fucosyl-(1->2)-D-Galactose Formation
The creation of the alpha-L-fucosyl-(1->2)-D-galactose linkage is catalyzed by a class of enzymes known as α(1,2)-fucosyltransferases. These enzymes transfer an L-fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate-β-L-fucose (GDP-Fucose), to a galactose acceptor. In mammals, two principal α(1,2)-fucosyltransferases, FUT1 and FUT2, are responsible for the synthesis of this linkage on various glycoconjugates. researchgate.netnih.gov
Galactoside Alpha-(1,2)-Fucosyltransferase 1 (FUT1) Mechanisms and Substrate Specificity
Galactoside alpha-(1,2)-fucosyltransferase 1 (FUT1), also known as H-transferase, is a key enzyme in the biosynthesis of the H antigen, the precursor for the ABO blood group antigens. uniprot.orgwikipedia.org FUT1 is primarily expressed in cells of mesodermal origin, such as erythroid precursors. uniprot.orguniprot.org The enzyme is a membrane-bound protein located in the Golgi apparatus. wikipedia.org
The catalytic mechanism of FUT1 involves the transfer of L-fucose from GDP-fucose to the terminal galactose of an acceptor substrate. uniprot.org Structural studies of homologous fucosyltransferases suggest a SN2-like reaction mechanism. nih.gov The active site of FUT1 is composed of a unique combination of amino acid residues that create a specific chemical environment for substrate binding and catalysis. libretexts.org
FUT1 exhibits a preference for type 2 acceptor chains, which are characterized by a Galβ1-4GlcNAc sequence. nih.gov It can fucosylate both glycoproteins and glycolipids. uniprot.org While it preferentially fucosylates soluble lactose (B1674315), it also acts on glycolipids such as gangliosides GA1 and GM1a. uniprot.org
| Feature | Description |
| Enzyme Name | Galactoside Alpha-(1,2)-Fucosyltransferase 1 (FUT1) |
| Gene | FUT1 |
| EC Number | 2.4.1.69 |
| Location | Golgi apparatus |
| Donor Substrate | GDP-β-L-fucose |
| Preferred Acceptor | Type 2 chains (Galβ1-4GlcNAc-R) |
| Product | H antigen on type 2 chains |
Galactoside Alpha-(1,2)-Fucosyltransferase 2 (FUT2) Mechanisms and Substrate Specificity
Galactoside alpha-(1,2)-fucosyltransferase 2 (FUT2), or the "secretor" enzyme, also catalyzes the formation of the H antigen. nih.govnih.gov However, its expression is primarily in cells of endodermal origin, such as epithelial cells of the digestive, respiratory, and reproductive tracts, as well as in salivary glands. uniprot.orgwikigenes.org The presence of a functional FUT2 enzyme determines an individual's "secretor" status, meaning they secrete H antigens into bodily fluids. uniprot.org
Similar to FUT1, FUT2 utilizes GDP-fucose as the fucose donor. uniprot.org The catalytic mechanism is also presumed to be a direct displacement SN2-like reaction. In contrast to FUT1, FUT2 shows a strong preference for type 1 acceptor chains, which have a Galβ1-3GlcNAc sequence. nih.gov It can act on both O- and N-linked glycans on cell surface glycoproteins and glycolipids. uniprot.orguniprot.org FUT2 preferentially fucosylates gangliosides GA1 and GM1 in various tissues, including the colon and female reproductive organs. uniprot.orguniprot.org
| Feature | Description |
| Enzyme Name | Galactoside Alpha-(1,2)-Fucosyltransferase 2 (FUT2) |
| Gene | FUT2 |
| EC Number | 2.4.1.69 |
| Location | Golgi apparatus |
| Donor Substrate | GDP-β-L-fucose |
| Preferred Acceptor | Type 1 chains (Galβ1-3GlcNAc-R) |
| Product | H antigen on type 1 chains |
Other Alpha-(1,2)-Fucosyltransferase Isoforms and Their Catalytic Roles
Besides FUT1 and FUT2, other α(1,2)-fucosyltransferase isoforms have been identified in various species, although their characterization is less complete. For instance, in mice, a third gene, Sec1, has been described as encoding a galactoside 2-L-fucosyltransferase. uniprot.org In rats, in addition to Fut1 and Fut2, another gene, Ftc, is present, though it may not have enzymatic activity. uniprot.org In some parasitic organisms like Leishmania, a fucosyltransferase, LmjFUT1, with α1,2-fucosyltransferase activity has been identified and found to be essential for the parasite's viability. nih.gov The substrate specificities and precise catalytic roles of these other isoforms are areas of ongoing research.
Downstream Enzymatic Modifications Involving Alpha-L-Fucosyl-(1->2)-D-Galactose as an Acceptor
Once the alpha-L-fucosyl-(1->2)-D-galactose structure is formed, it can serve as an acceptor for further glycosylation, leading to the generation of more complex and diverse glycan structures.
Fucosylgalactoside 3-Alpha-Galactosyltransferase Activity and Resulting Glycan Structures
Fucosylgalactoside 3-alpha-galactosyltransferase (EC 2.4.1.37) is a key enzyme that acts on the H antigen. wikipedia.org This enzyme catalyzes the transfer of a galactose residue from UDP-galactose to the 3-position of the galactose moiety within the alpha-L-fucosyl-(1->2)-D-galactose structure. wikipedia.org This reaction results in the formation of the B blood group antigen, which has the structure α-D-galactosyl-(1->3)-[α-L-fucosyl(1->2)]-D-galactosyl-R. wikipedia.org This enzyme belongs to the family of glycosyltransferases, specifically the hexosyltransferases. wikipedia.org
| Enzyme | Substrates | Products |
| Fucosylgalactoside 3-alpha-galactosyltransferase | UDP-galactose, alpha-L-fucosyl-(1->2)-D-galactosyl-R (H antigen) | UDP, alpha-D-galactosyl-(1->3)-[alpha-L-fucosyl(1->2)]-D-galactosyl-R (B antigen) |
Integration into Glycosphingolipid Biosynthesis Pathways (Lacto and Neolacto Series)
The alpha-L-fucosyl-(1->2)-D-galactose moiety is a critical component in the biosynthesis of certain glycosphingolipids (GSLs), particularly those of the lacto and neolacto series. nih.govkegg.jpwikipedia.org These complex lipids are involved in various cellular processes, including cell recognition and signal transduction.
The biosynthesis of lacto- and neolacto-series GSLs begins with lactosylceramide (B164483) (LacCer). researchgate.net Through a series of reactions catalyzed by different glycosyltransferases, the carbohydrate chain is elongated. The fucosylation event, catalyzed by FUT1 or FUT2, can occur on these elongating chains.
For instance, in the lacto-series pathway , the precursor lacto-N-triosylceramide (Galβ1-3GlcNAcβ1-3LacCer) can be fucosylated to form H-antigen containing GSLs. Similarly, in the neolacto-series pathway , the precursor neolactotetraosylceramide (Galβ1-4GlcNAcβ1-3LacCer) can be fucosylated by FUT1 to create H-active structures. These fucosylated GSLs can then be further modified by other glycosyltransferases, including the fucosylgalactoside 3-alpha-galactosyltransferase to form B-active GSLs, or by sialyltransferases. kegg.jp The differential expression and regulation of these enzymes contribute to the diversity of GSL structures on the cell surface. nih.gov
Biological Functions and Physiological Roles of Alpha L Fucosyl 1 >2 D Galactose Epitopes
Role in the ABO Blood Group Antigen System and H Antigen Biogenesis
The alpha-L-fucosyl-(1->2)-D-galactose structure forms the core of the H antigen, which is the essential precursor for the A and B antigens of the ABO blood group system. nih.govnih.gov The synthesis of the H antigen is catalyzed by the enzyme galactoside 2-alpha-L-fucosyltransferase 1 (FUT1), encoded by the FUT1 gene (also known as the H gene). wikipedia.orgontosight.aireactome.orgbbguy.org This enzyme transfers an L-fucose molecule from a donor substrate, GDP-L-fucose, to the terminal galactose of a precursor chain on the surface of red blood cells and other tissues. ontosight.aireactome.org
The presence of the H antigen is critical for the subsequent action of A and B glycosyltransferases. In individuals with blood type A, an N-acetylgalactosamine is added to the H antigen. In those with blood type B, a galactose is added. For individuals with blood type AB, both modifications occur. People with blood group O lack functional A and B transferases, so their red blood cells express the unmodified H antigen. nih.govnih.gov Consequently, the amount of H antigen is highest in individuals with blood type O and lowest in those with blood type AB. nih.gov
A rare blood type, the Bombay phenotype (Oh), occurs in individuals who are homozygous for a non-functional FUT1 gene. nih.govontosight.ai These individuals cannot produce the H antigen, and therefore, even if they possess the genes for A or B antigens, these antigens cannot be expressed. nih.govnih.gov This highlights the indispensable role of the alpha-L-fucosyl-(1->2)-D-galactose epitope in the biogenesis of the primary human blood group antigens.
| Enzyme | Gene | Function | Resulting Antigen |
| Galactoside 2-alpha-L-fucosyltransferase 1 | FUT1 (H gene) | Adds fucose to a precursor chain | H antigen |
| A-transferase | ABO gene | Adds N-acetylgalactosamine to H antigen | A antigen |
| B-transferase | ABO gene | Adds galactose to H antigen | B antigen |
Involvement in Neuronal Development and Central Nervous System Function
The alpha-L-fucosyl-(1->2)-D-galactose epitope is increasingly recognized for its significant contributions to the development and function of the central nervous system. This fucosylated structure is involved in modulating neuronal growth, shaping neuronal morphology, and participating in the molecular events that underlie synaptic plasticity, learning, and memory.
Modulation of Neurite Outgrowth and Neuronal Morphology by Alpha-L-Fucosyl-(1->2)-D-Galactose Glycans
Research has demonstrated a direct role for fucose alpha(1-2) galactose-containing glycans in modulating the growth and shape of neurons. nih.gov Studies have shown that the presence of this specific carbohydrate epitope can influence neurite outgrowth, the process by which developing neurons form axons and dendrites. For instance, manipulation of proteins associated with Fucα(1-2)Gal using specific probes can lead to significant changes in neuronal morphology. nih.gov The expression of the enzyme responsible for creating this linkage, a β-galactoside α1,2-fucosyltransferase, has been shown to suppress the extension of axons in neuroblastoma cells. nih.gov This suggests that the presence of the alpha-L-fucosyl-(1->2)-D-galactose epitope on cell surface glycoconjugates can modify how neuronal cells respond to signals that trigger axonal growth. nih.gov Furthermore, fucosylation of glycolipids has been associated with the maturation of sympathetic neurons, with the timing of exposure to nerve growth factors influencing the incorporation of fucose into these molecules. karger.com
Implications for Synaptic Plasticity, Learning, and Memory Processes
The fucose-α(1-2)-galactose linkage has been strongly implicated in cognitive functions, particularly learning and memory. pnas.org The process of long-term potentiation (LTP), a form of synaptic plasticity believed to be a cellular basis for learning and memory, has been shown to induce the fucosylation of synaptic proteins. pnas.orgnih.gov Conversely, inhibiting the formation of this linkage can interfere with the maintenance of LTP and lead to reversible amnesia in animal models. pnas.org The addition of exogenous fucose or 2'-fucosyllactose (B36931), a trisaccharide containing the Fucα(1-2)Gal epitope, has been found to enhance LTP. pnas.orgtraversescience.com These findings collectively suggest that the dynamic regulation of protein fucosylation, specifically the formation of the alpha-L-fucosyl-(1->2)-D-galactose epitope, is a critical component of the molecular machinery that underlies synaptic plasticity and cognitive processes. pnas.org
Fucosylation of Synaptic Proteins and Neural Cell Adhesion Molecules by FUT1
The enzyme FUT1 is responsible for the synthesis of the alpha-L-fucosyl-(1->2)-D-galactose epitope on various proteins within the nervous system. nih.gov This includes the fucosylation of key synaptic proteins and neural cell adhesion molecules (NCAMs). One of the major fucosylated glycoproteins in the adult rat hippocampus is synapsin I, a protein crucial for regulating neurotransmitter release and the formation of new synapses. pnas.orgnih.gov Fucosylation of synapsin I has been shown to protect it from degradation, thereby regulating its stability and turnover. pnas.orgnih.gov
Beyond synapsin I, a proteomic study identified several other classes of Fucα(1-2)Gal-containing glycoproteins, including other cell adhesion molecules, ion channels, and synaptic vesicle-associated proteins. nih.gov Highly fucosylated N-glycans are a characteristic feature of proteins on the synaptic vesicle and the neuronal plasma membrane. biorxiv.orgresearchgate.netbiorxiv.org The presence of these fucosylated glycans on cell adhesion molecules is thought to be important for synaptic function and development. biorxiv.orgresearchgate.net The N-glycosylation of synaptic cell adhesion molecules (SynCAMs) can modulate their adhesive properties, which is essential for the formation and stabilization of synapses. nih.govnih.gov Disruption of the Fut1 gene in mice leads to impaired development of the olfactory nerve and maturation of the main olfactory bulb, further underscoring the importance of FUT1-mediated fucosylation in neuronal development. nih.gov
Contributions to Cell-Cell Communication and Host-Microbe Interactions
The alpha-L-fucosyl-(1->2)-D-galactose epitope, displayed on the outer surface of cells, acts as a crucial recognition site in both cell-cell communication and interactions between a host and its resident microbes.
Alpha-L-Fucosyl-(1->2)-D-Galactose in Cell Surface Glycoproteins and Glycolipids
The alpha-L-fucosyl-(1->2)-D-galactose moiety is a common terminal structure on both N-linked and O-linked glycoproteins, as well as on glycosphingolipids. pnas.orgnih.gov This strategic location on the cell surface positions it to act as a ligand in recognition events. Fucosylation, in general, is a widespread post-translational modification involved in fundamental cellular processes like cell adhesion and recognition. mdpi.com In the context of the nervous system, these fucosylated glycans on the surface of neurons are involved in cell-cell communication that underlies neuronal growth and function. researchgate.net The fucosylation of glycosphingolipids by FUT1 has been identified as a key regulator in the early decisions that determine cell fate. nih.govembopress.org Furthermore, these fucosylated structures are not static; their expression can be dynamically regulated, suggesting a role in modulating cellular interactions in response to developmental or environmental cues. researchgate.net
Mediation of Intestinal Microbiota Composition and Function
The alpha-L-fucosyl-(1->2)-D-galactose epitope, often found as part of the H-antigen, is a crucial factor in shaping the composition and function of the intestinal microbiota. nih.govnih.gov Fucosylated oligosaccharides derived from the host are important for the growth and metabolism of beneficial bacteria. nih.govnih.gov These complex carbohydrates, which are indigestible by the host, reach the colon intact and serve as a selective nutrient source for specific gut microbes. mdpi.comfrontiersin.org
Certain beneficial bacteria, such as Bifidobacterium and Bacteroides species, possess the necessary enzymes, like α-L-fucosidases, to break down and utilize these fucosylated structures. nih.govmdpi.com For instance, Bifidobacterium longum and Bifidobacterium bifidum are known to efficiently consume oligosaccharides containing the alpha-L-fucosyl-(1->2)-D-galactose linkage. nih.govoup.com This selective fermentation promotes the proliferation of these beneficial microbes, which in turn produce short-chain fatty acids (SCFAs) like lactate, butyrate, acetate, and propionate. frontiersin.orgillinois.edu These SCFAs contribute to a lower colonic pH, which can inhibit the growth of pathogenic bacteria, and also serve as an energy source for intestinal epithelial cells, thereby strengthening the gut barrier function. frontiersin.orgillinois.edu
The ability of the gut microbiota to utilize these fucosylated glycans can be influenced by the host's genetic makeup, specifically their "secretor" status, which determines the expression of fucosyltransferases that synthesize these structures. nih.govnih.gov This interplay between host genetics and microbial metabolism highlights the intricate co-evolutionary relationship that has shaped the human gut ecosystem.
Alpha-L-Fucosyl-(1->2)-D-Galactose as a Decoy for Pathogen Binding
The alpha-L-fucosyl-(1->2)-D-galactose epitope plays a critical role in innate immunity by acting as a soluble decoy receptor for various pathogens. frontiersin.orgnih.govresearchgate.net Many pathogenic bacteria and viruses have evolved to recognize and bind to specific carbohydrate structures on the surface of host cells as the initial step of infection. nih.govnih.gov The alpha-L-fucosyl-(1->2)-D-galactose moiety, being a common component of these cell surface glycans, is a frequent target for pathogen adhesion. nih.govnih.gov
By mimicking these host cell receptors, soluble oligosaccharides containing this epitope, such as those found in human milk, can competitively inhibit the binding of pathogens to the intestinal epithelium. nih.govnih.govnih.govresearchgate.net This prevents the colonization and subsequent invasion of the host by the pathogen. researchgate.net The unbound pathogens are then more easily cleared from the gut. researchgate.net
Research has demonstrated the inhibitory effects of oligosaccharides containing the alpha-L-fucosyl-(1->2)-D-galactose structure against a range of pathogens, including:
Campylobacter jejuni researchgate.netwikipedia.orgnih.gov
Enteropathogenic Escherichia coli (EPEC) researchgate.netnih.govnih.gov
Salmonella enterica serovar Typhimurium wikipedia.orgnih.gov
Helicobacter pylori wikipedia.org
Vibrio cholerae researchgate.netnih.gov
Pseudomonas aeruginosa nih.govnih.gov
This decoy mechanism is a key protective function, particularly in infants who have an immature adaptive immune system and rely heavily on innate and passive forms of immunity provided by their mother.
Association with Human Milk Oligosaccharides (HMOs)
Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, and the alpha-L-fucosyl-(1->2)-D-galactose epitope is a central feature of many of these molecules. frontiersin.orgmdpi.com HMOs are not readily digested by the infant, allowing them to reach the lower gastrointestinal tract where they exert their biological effects. frontiersin.orgfrontiersin.org
2'-Fucosyllactose (2'-FL) as a Predominant Alpha-L-Fucosyl-(1->2)-D-Galactose Containing HMO
Among the more than 150 different HMO structures identified, 2'-Fucosyllactose (2'-FL) is the most abundant, particularly in the milk of "secretor" mothers, who express the FUT2 gene. wikipedia.orgmdpi.comresearchgate.net 2'-FL is a trisaccharide composed of L-fucose linked to the second carbon of galactose in a lactose (B1674315) molecule, forming the characteristic alpha-L-fucosyl-(1->2)-D-galactose structure. wikipedia.orgontosight.ai It can constitute up to 30% of the total HMOs in the milk of secretor individuals. wikipedia.orgnih.gov The presence and high concentration of 2'-FL underscore the physiological importance of the alpha-L-fucosyl-(1->2)-D-galactose epitope in infant nutrition and health.
Impact on Infant Gut Microbiome Development and Immunomodulation
HMOs containing the alpha-L-fucosyl-(1->2)-D-galactose epitope, most notably 2'-FL, play a pivotal role in shaping the infant gut microbiome. mdpi.comfrontiersin.org They act as prebiotics, selectively promoting the growth of beneficial bacteria, especially Bifidobacterium species like B. longum subsp. infantis and B. bifidum. nih.govmdpi.comresearchgate.net These bacteria are well-equipped with the enzymatic machinery to metabolize 2'-FL. nih.gov The proliferation of these bifidobacteria contributes to a healthy gut environment by producing SCFAs, which have various benefits including nourishing colonocytes and inhibiting the growth of pathogens. frontiersin.orgyoutube.com
Beyond their prebiotic effects, these fucosylated HMOs also directly modulate the infant's developing immune system. frontiersin.orgresearchgate.netnih.gov They can influence the maturation and function of immune cells and modulate the expression of cytokines, which are signaling molecules involved in inflammation and immune responses. frontiersin.orgnih.gov For instance, studies have shown that infants fed formula supplemented with 2'-FL have lower levels of plasma inflammatory cytokines compared to infants fed standard formula. frontiersin.orgnutraingredients.com This suggests that the alpha-L-fucosyl-(1->2)-D-galactose epitope contributes to the development of a balanced and tolerant immune system in early life.
Anti-Infectious and Anti-Inflammatory Properties of Alpha-L-Fucosyl-(1->2)-D-Galactose in HMOs
The alpha-L-fucosyl-(1->2)-D-galactose moiety within HMOs like 2'-FL is a key contributor to their anti-infectious and anti-inflammatory properties. nih.govnih.govnih.gov As previously discussed, these fucosylated oligosaccharides act as soluble decoys, preventing pathogens from attaching to the intestinal lining. nih.govresearchgate.net This mechanism has been shown to be effective against a variety of pathogens, including Campylobacter jejuni, E. coli, and Salmonella. researchgate.netwikipedia.orgnih.gov
In addition to this direct anti-adhesive effect, the consumption of these HMOs leads to a healthier gut microbiome, which itself provides protection against infections. researchgate.net The resulting increase in beneficial bacteria and production of SCFAs creates an environment that is less hospitable to pathogens. frontiersin.org
Furthermore, HMOs containing the alpha-L-fucosyl-(1->2)-D-galactose epitope have demonstrated direct anti-inflammatory effects. nih.govnih.govmedchemexpress.com They can modulate the signaling pathways within intestinal epithelial cells to reduce the production of pro-inflammatory cytokines in response to inflammatory stimuli. nih.govmedchemexpress.com For example, 2'-FL has been shown to suppress the expression of CD14, a co-receptor involved in inflammatory signaling, and attenuate the inflammatory response to bacterial components. frontiersin.orgnih.govmedchemexpress.com
Interactive Data Table: Pathogens Inhibited by Alpha-L-Fucosyl-(1->2)-D-Galactose Containing Oligosaccharides
| Pathogen | Reference(s) |
| Campylobacter jejuni | wikipedia.org, nih.gov, researchgate.net |
| Enteropathogenic Escherichia coli (EPEC) | nih.gov, nih.gov, researchgate.net |
| Salmonella enterica serovar Typhimurium | wikipedia.org, nih.gov |
| Helicobacter pylori | wikipedia.org |
| Vibrio cholerae | nih.gov, researchgate.net |
| Pseudomonas aeruginosa | nih.gov, nih.gov |
Pathophysiological Implications of Aberrant Alpha L Fucosyl 1 >2 D Galactose Expression
Dysregulation in Cancer Progression and Tumor-Associated Angiogenesis
Aberrant fucosylation, including the expression of alpha-L-fucosyl-(1->2)-D-galactose, is a well-documented feature of tumorigenesis and is often associated with poor prognosis and metastasis nih.govresearchgate.net. The alteration in fucosylation patterns can impact cell-cell adhesion, signal transduction, and immune surveillance nih.gov.
In several types of cancer, the expression of fucosyltransferases (FUTs), the enzymes responsible for adding fucose to glycan structures, is altered. For instance, FUT1, which is involved in α(1,2) fucosylation, shows varied expression depending on the cancer type. While it is downregulated in some cancers like melanoma and hepatocellular carcinoma, its expression is increased in others such as bladder, breast, and prostate tumors, where it promotes proliferation and invasion nih.gov.
The role of α(1,2) fucosylation in cancer is complex and can be tumor-promoting or tumor-suppressive depending on the context nih.gov. For example, in metastatic pancreatic cancer cells, a decrease in α(1,2) fucosyltransferase activity is observed. Restoring this activity has been shown to reduce the adhesive and metastatic properties of these cells by decreasing the expression of sialyl-Lewis antigens, which are involved in E-selectin-mediated adhesion nih.gov. Conversely, in some cancers, increased fucosylation is a driver of the malignant phenotype, with inhibitors of fucosylation showing potential to decrease cancer cell growth nih.govoup.com.
Tumor-associated angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, is also influenced by fucosylation. The introduction of activated H-ras, an oncogene, into endothelial cells can trigger the angiogenic switch, leading to an upregulation of vascular endothelial growth factor (VEGF) pnas.orgnih.gov. The interaction between cancer cells and the endothelium, which is crucial for metastasis and angiogenesis, can be mediated by fucosylated structures researchgate.net. Studies have shown that inhibiting α(1,2)-fucosylation can impede vasculogenesis and tumor growth researchgate.net. Furthermore, 2'-Fucosyllactose (B36931) (2'-FL), a compound containing the alpha-L-fucosyl-(1->2)-D-galactose linkage, has been found to inhibit angiogenesis in colon cancer models by regulating the VEGFA/VEGFR2 pathway mdpi.com.
Table 1: Role of Aberrant α(1,2)-Fucosylation in Different Cancers
| Cancer Type | Change in α(1,2)-Fucosylation | Associated Effects | Citations |
|---|---|---|---|
| Melanoma, Oral/Head and Neck, Gastric, Hepatocellular Carcinoma | Decreased | Tumor suppressive | nih.gov |
| Bladder, Breast, Epidermoid, Ovarian, Prostate Cancer | Increased | Tumor-promoting (increased proliferation, adhesion, invasion, metastasis, drug resistance) | nih.gov |
| Pancreatic Cancer | Decreased in metastatic cells | Restoration inhibits metastasis by reducing E-selectin-mediated adhesion | nih.govmdpi.com |
| Lung Adenocarcinoma | Increased | Potential diagnostic biomarker | nih.govresearchgate.net |
| Colon Cancer | Not specified | Inhibition of angiogenesis by 2'-FL | mdpi.com |
Links to Neurodegenerative Diseases, including Alzheimer's Disease Pathology
Emerging evidence suggests a significant link between altered glycosylation, including fucosylation, and the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) frontiersin.orgnih.gov. In AD, the glycosylation profiles of key proteins like amyloid precursor protein (APP), Tau, and beta-secretase 1 (BACE1) are known to be altered frontiersin.org.
Studies of cerebrospinal fluid (CSF) from AD patients have revealed increased levels of fucosylated N-glycans frontiersin.orgresearchgate.net. This altered glycan profile in the CSF has been correlated with the levels of phosphorylated and total Tau, key biomarkers for AD frontiersin.org. Specifically, an increase in fucosylation has been identified as a potential marker for AD nih.gov.
The therapeutic potential of targeting fucosylation in AD is an active area of research. L-fucose has been proposed as a candidate neuromodulator that can mitigate synaptic deficits associated with AD biorxiv.org. Dietary supplementation with L-fucose has been shown to improve synaptic and behavioral deficits in a mouse model of AD biorxiv.org. The protective mechanism may involve the fucosylation of synaptic proteins like synapsin I, in the form of fucose-α(1-2)-galactose, which protects it from degradation biorxiv.org.
Furthermore, 2'-fucosyllactose (2'-FL) has demonstrated neuroprotective properties in AD models nih.govfrontiersin.orgresearchgate.net. Treatment with 2'-FL improved cognitive performance, reduced amyloid-beta plaque load, and lowered levels of pro-inflammatory cytokines in 5xFAD transgenic mice nih.govfrontiersin.orgresearchgate.net. In cellular models, 2'-FL was shown to mitigate oxidative stress and synaptic dysfunction nih.govfrontiersin.orgresearchgate.net. These findings suggest that modulating fucosylation pathways could be a viable therapeutic strategy for AD.
Table 2: Research Findings on Fucosylation in Alzheimer's Disease
| Research Area | Key Findings | Model System | Citations |
|---|---|---|---|
| Biomarkers | Increased levels of fucosylated and bisecting GlcNAc in CSF and postmortem brains of AD patients. | Human CSF and brain tissue | frontiersin.org |
| Biomarkers | Fucosylation identified as a potential marker of AD. | Human serum glycoproteins | nih.gov |
| Therapeutics | L-fucose mitigates synaptic and behavioral deficits. | 5xFAD mice | biorxiv.org |
| Therapeutics | 2'-Fucosyllactose improves cognitive performance, reduces Aβ plaques, and lowers inflammation. | 5xFAD mice, BV2 microglial cells, primary hippocampal neurons | nih.govfrontiersin.orgresearchgate.net |
| Mechanism | Fucose-α(1-2)-galactose protects synapsin I from degradation. | Not specified | biorxiv.org |
Role in Autoimmune Disorders and Inflammatory Conditions (e.g., Crohn's Disease)
The expression of alpha-L-fucosyl-(1->2)-D-galactose plays a crucial role in the gut, influencing the interaction between the host and the microbiome, and its dysregulation is implicated in autoimmune and inflammatory conditions like Crohn's disease (CD) uchicago.edunews-medical.net.
Genetic studies have linked a deficiency in the fucosyltransferase 2 (FUT2) gene, which is responsible for α(1,2)-fucosylation in the gut mucosa, to an increased risk of developing Crohn's disease uchicago.edu. Individuals with a non-functional FUT2 gene, known as "non-secretors," lack H-antigen expression on their mucosal surfaces. While not a direct cause, this lack of fucosylation is considered a contributing factor to the development of CD uchicago.edu.
In patients with Crohn's disease, an increased antibody response to fucosylated oligosaccharides has been observed nih.govnih.gov. Specifically, both IgG and IgM reactivity towards fucosylated structures are elevated in CD patients but not in those with ulcerative colitis nih.govnih.gov. This heightened immune response may be triggered by fucose-carrying intestinal bacteria, such as certain Bacteroides species nih.govnih.gov. The increased antibody response to these microbial glycans could have systemic effects by altering the binding of circulating antibodies to endogenous glycoproteins nih.gov.
The interplay between fucosylation, the gut microbiota, and the immune system is a key area of investigation in inflammatory bowel diseases. Fucosylated glycans on the gut epithelium serve as attachment sites and a nutrient source for commensal bacteria, thus shaping the composition of the gut microbiome news-medical.netnih.gov. A lack of these structures in FUT2 non-secretors can alter the host-microbe interaction, potentially leading to an imbalance that favors inflammatory responses news-medical.net. Alterations in the plasma levels of α-L-fucosidase-1 (FUCA-1) have also been significantly associated with chronic inflammatory and autoimmune disorders in both children and adults researchgate.net.
Table 3: Involvement of Fucosylation in Crohn's Disease
| Aspect | Observation | Implication | Citations |
|---|---|---|---|
| Genetics | Deficiency of fucosyltransferase 2 (FUT2) linked to Crohn's disease. | Lack of fucosylation is a contributing factor to disease development. | uchicago.edu |
| Immunology | Increased IgG and IgM reactivity to fucosylated oligosaccharides in Crohn's disease patients. | Suggests an altered immune response to fucose-containing structures. | nih.govnih.gov |
| Microbiome | Increased IgG reactivity to fucose-carrying Bacteroides species. | Intestinal bacteria may induce the increased antibody response to fucosylated oligosaccharides. | nih.govnih.gov |
| Enzymology | Altered plasma levels of α-L-fucosidase-1 (FUCA-1) in chronic inflammatory and autoimmune disorders. | FUCA-1 may serve as a marker for chronic inflammation and autoimmunity. | researchgate.net |
Glycan-Mediated Pathogen Adhesion and Host Susceptibility
The alpha-L-fucosyl-(1->2)-D-galactose structure, present as the H-antigen on cell surfaces, can be exploited by various pathogens as a receptor for adhesion, a critical first step in infection researchgate.net. This interaction significantly influences host susceptibility to certain infectious agents.
A classic example is the bacterium Helicobacter pylori, a major cause of gastric ulcers and a risk factor for gastric cancer. H. pylori expresses adhesins that specifically bind to fucosylated blood group antigens, including the H-antigen (also known as Lewis b antigen when further modified), on the gastric epithelium researchgate.netacs.org. This adhesion is crucial for the colonization of the stomach lining.
Similarly, the foodborne pathogen Campylobacter jejuni is known to bind to α(1,2)-fucosylated structures. The human milk oligosaccharide 2'-fucosyllactose (2'-FL), which contains the alpha-L-fucosyl-(1->2)-D-galactose motif, can act as a soluble decoy receptor. By mimicking the host cell surface receptors, 2'-FL can inhibit the binding of Campylobacter to the intestinal H-2 antigen, thereby reducing colonization mdpi.com.
The expression of these fucosylated glycans is genetically determined by the host's fucosyltransferase genes, such as FUT1 and FUT2. This genetic variation can lead to differences in host susceptibility to infections. For instance, individuals with the O blood group, who express the H-antigen, have been associated with increased severity of cholera symptoms, suggesting that the cholera bacterium may interact with this glycan structure taylorandfrancis.com.
The ability of pathogens to modulate host glycosylation for their own benefit is an emerging concept known as the "Glyco-Evasion Hypothesis" oup.com. By altering host glycan structures, microbes may be able to manipulate the host immune response to promote their survival and persistence oup.com.
Table 4: Pathogens Utilizing Alpha-L-Fucosyl-(1->2)-D-Galactose Structures for Adhesion
| Pathogen | Host Receptor/Structure | Consequence of Adhesion | Citations |
|---|---|---|---|
| Helicobacter pylori | H-antigen (Lewis b) on gastric epithelial cells | Colonization of the stomach, leading to gastritis, ulcers, and increased cancer risk | researchgate.netacs.org |
| Campylobacter jejuni | H-2 antigen in the intestine | Intestinal colonization, leading to gastroenteritis | mdpi.com |
| Vibrio cholerae | H-antigen (implicated in O blood group susceptibility) | Increased severity of cholera symptoms | taylorandfrancis.com |
Immunogenicity of Pathogen-Derived Alpha-L-Fucosyl-(1->2)-D-Galactose Structures
The host immune system is capable of recognizing and responding to glycan structures present on the surface of pathogens. Fucosylated glycans, including those containing the alpha-L-fucosyl-(1->2)-D-galactose motif, expressed by bacteria can elicit a humoral immune response, leading to the production of specific antibodies nih.gov.
As mentioned in the context of Crohn's disease, there is an increased IgG and IgM antibody response to fucosylated oligosaccharides, which is thought to be induced by fucose-carrying intestinal bacteria nih.govnih.gov. This indicates that these microbial glycans are immunogenic and can trigger a significant adaptive immune response in susceptible individuals.
The interaction between pathogen-derived glycans and the host's innate immune system is also crucial. The innate immune system utilizes pattern recognition receptors, such as lectins, to recognize conserved molecular signatures on pathogens, including specific glycan structures acs.org. This recognition is a key step in initiating an immune response.
The expression of fucosylated antigens on bacteria is not static and can be subject to phase variation, allowing the pathogen to alter its surface glycan profile oup.com. This ability to change their "glycan coat" can help bacteria evade the host immune response. For example, by mimicking host glycan structures, pathogens can avoid detection by the immune system acs.org.
The immune response to pathogen-derived fucosylated structures is a complex interplay that can lead to either protective immunity or, in some cases, contribute to the pathology of inflammatory diseases. The study of helminth-expressed fucosylated glycans has shown that they can interact with host antigen-presenting cells through C-type lectins and Toll-like receptors, thereby modulating the host immune response researchgate.net. This highlights the diverse ways in which pathogen-derived fucosylated structures can influence host immunity.
Advanced Methodologies for Research on Alpha L Fucosyl 1 >2 D Galactose
Chemoenzymatic Strategies for Targeted Glycan Labeling and Imaging
A significant breakthrough in the study of alpha-L-fucosyl-(1->2)-D-galactose-containing glycans is the development of chemoenzymatic strategies that offer rapid, sensitive, and selective detection. nih.govnih.gov This approach overcomes some limitations of traditional methods like antibodies or lectins, which can suffer from low binding affinity and specificity. nih.gov By combining the high specificity of enzymes with the versatility of chemical reporters, researchers can achieve precise labeling of target glycans for visualization and analysis.
Utilizing Bacterial Glycosyltransferases (e.g., BgtA) for Selective Bioorthogonal Tagging
A key chemoenzymatic approach leverages the substrate tolerance of certain bacterial glycosyltransferases to tag the alpha-L-fucosyl-(1->2)-D-galactose motif with a bioorthogonal handle. nih.gov One such enzyme is BgtA, a bacterial homolog of the human blood group A antigen glycosyltransferase. nih.govacs.org BgtA naturally transfers N-acetylgalactosamine (GalNAc) from a UDP-GalNAc donor to the galactose residue of the alpha-L-fucosyl-(1->2)-D-galactose structure, which is also known as the H-antigen. nih.govglycopedia.eu
Researchers have demonstrated that BgtA can accept non-natural, modified donor substrates, such as UDP-N-azidoacetylgalactosamine (UDP-GalNAz). nih.govacs.org The enzyme transfers the azido-modified sugar onto the target glycan. This azide group then serves as a bioorthogonal chemical handle, allowing for covalent ligation to a probe molecule (e.g., a fluorescent dye or biotin) via copper-free click chemistry, without interfering with biological processes. nih.gov Kinetic analysis has shown that while the modified substrate UDP-GalNAz has a lower catalytic efficiency compared to the natural substrate, the reaction proceeds to completion, enabling stoichiometric labeling and high detection sensitivity. nih.govacs.org
| Enzyme | Donor Substrate | Acceptor Motif | Function |
| BgtA | UDP-N-azidoacetylgalactosamine (UDP-GalNAz) | alpha-L-fucosyl-(1->2)-D-galactose | Transfers an azido-modified sugar for bioorthogonal tagging. nih.govacs.org |
| A-transferase | UDP-N-acetylgalactosamine | H-antigen (contains Fucα1-2Gal) | Converts H-antigen to A-antigen. nih.govnih.gov |
| α-1,2-L-fucosidase | N/A | alpha-L-fucosyl-(1->2)-D-galactose | Hydrolyzes the α1-2 linked L-fucopyranosyl residue. nih.gov |
Applications in Cellular and Tissue-Level Glycan Analysis and Detection
The chemoenzymatic labeling strategy utilizing BgtA has proven effective for imaging and analyzing glycans at the cellular and tissue level. nih.gov This method has been successfully used to detect alpha-L-fucosyl-(1->2)-D-galactose-containing glycans in various contexts:
On Live Cells: The technique has been applied to visualize the distribution of these glycans on the surface of living human cancer cell lines, such as MCF-7 breast cancer cells. nih.govacs.org
In Cell Lysates: Researchers have used this method to label and detect target glycans within complex mixtures of cellular proteins, for example, in HeLa cell lysates. nih.govacs.org The labeling showed excellent colocalization with specific glycoproteins like synapsin I. nih.govacs.org
Discriminating Cell Types: The approach is sensitive enough to profile the relative abundance of the glycan motif on different cell types. For instance, flow cytometry analysis revealed a significant increase in alpha-L-fucosyl-(1->2)-D-galactose expression on the surface of LNCaP prostate cancer cells compared to noncancerous prostate epithelial cells (PrEC), highlighting its potential as a cancer biomarker detection strategy. nih.gov
| Cell Line | Application | Finding |
| MCF-7 | Live cell imaging | Successful fluorescence detection of Fucα(1-2)Gal glycans on the cell surface. nih.govacs.org |
| HeLa | Cell lysate analysis | Detection of Fucα(1-2)Gal glycans with colocalization to specific proteins (synapsin I). nih.govacs.org |
| LNCaP vs. PrEC | Comparative cell surface analysis | Revealed 53% higher expression of Fucα(1-2)Gal on cancerous LNCaP cells compared to noncancerous PrEC cells. nih.gov |
Synthetic Approaches for Alpha-L-Fucosyl-(1->2)-D-Galactose and Related Glycoconjugates
The synthesis of alpha-L-fucosyl-(1->2)-D-galactose and its derivatives is crucial for creating molecular probes, standards for analytical studies, and tools to investigate enzyme specificity. Both chemical and enzymatic methods have been developed to produce these complex oligosaccharides.
Chemical Synthesis of Alpha-L-Fucosyl-(1->2)-D-Galactose Oligomers and Analogs
Chemical synthesis provides a powerful route to produce structurally defined oligosaccharides. One reported method involves the synthesis of a trisaccharide, methyl O-alpha-L-fucopyranosyl-(1->2)-O-beta-D-galactopyranosyl-(1->3)-2-acetamido-2-deoxy-beta-D-glucopyranoside. nih.gov In this synthesis, a key step is the use of 2,3,4-tri-O-benzoyl-alpha-L-fucopyranosyl bromide as an alpha-L-fucosylating agent to create the specific alpha-(1->2) linkage to the galactose unit. nih.gov Such synthetic strategies allow for the creation of various oligomers and analogs that can be used to study the biological roles of the terminal fucosylated structure.
Enzymatic Synthesis and Transglycosylation for Fucosylated Oligosaccharide Production
Enzymatic synthesis offers an alternative to chemical methods, often providing high regio- and stereoselectivity under mild reaction conditions. Glycosyltransferases are key enzymes in this process. For example, fucosyltransferases are responsible for adding fucose via an α1,2 linkage to a terminal galactose residue, forming the H-antigen structure that is the precursor to the A and B blood group antigens. nih.gov
Enzymes can also be used to modify existing structures. For instance, A-transferase can be used to transfer an N-acetylgalactosamine residue onto the H-antigen structure on O-type erythrocytes, converting them to A-type. nih.gov Conversely, enzymes like α-1,2-L-fucosidase can be used to specifically remove the terminal fucose from the alpha-L-fucosyl-(1->2)-D-galactose motif. nih.gov These enzymatic reactions are fundamental for producing and modifying specific fucosylated oligosaccharides for research purposes.
Glycoengineering and Recombinant Enzyme Expression for Scalable Biocatalytic Synthesis
For larger-scale production of fucosylated oligosaccharides, glycoengineering and recombinant enzyme technology are essential. creative-biolabs.com This involves genetically modifying microbial hosts, such as E. coli or Bacillus subtilis, to express the necessary glycosyltransferases and optimize the metabolic pathways for producing nucleotide sugar donors. creative-biolabs.com These engineered microbes can then be used in fermentation processes to produce significant quantities of specific oligosaccharides. Advanced microbial glycoengineering services focus on pathway optimization, strain development, and scaling up fermentation to produce compounds like 2'-fucosyllactose (B36931) (2'-FL), a human milk oligosaccharide that contains the alpha-L-fucosyl-(1->2)-D-galactose structure. creative-biolabs.com This biocatalytic approach is a promising avenue for the cost-effective and scalable synthesis of these valuable glycans. creative-biolabs.com
Future Directions and Research Opportunities in Alpha L Fucosyl 1 >2 D Galactose Glycobiology
Elucidating the "Glycocode" and Its Regulatory Mechanisms in Health and Disease
The "glycocode" refers to the vast information encoded in the complex structures of glycans. A key area of future research is to fully decipher the role of the alpha-L-fucosyl-(1->2)-D-galactose epitope within this code and understand its regulation.
In Health: The expression of the H-antigen is tightly regulated. For instance, FUT1 is primarily active in erythroid precursors, leading to H-antigen expression on red blood cells, while FUT2 governs its presence in epithelial tissues and secretions. nih.gov The interplay between these enzymes and their substrate availability dictates the glycan landscape of a cell. Future research will likely focus on understanding the transcriptional and post-transcriptional regulation of FUT1 and FUT2 genes in various tissues and developmental stages. This includes investigating the role of microRNAs and other non-coding RNAs in modulating fucosyltransferase expression. nih.gov
In Disease: Aberrant expression of the alpha-L-fucosyl-(1->2)-D-galactose motif is a hallmark of several diseases.
Cancer: An increased presence of the H-antigen has been observed in some malignant tissues compared to normal ones. nih.gov For example, a study on Morris hepatoma 7777 revealed the presence of fucose α1-2 linked to galactose in plasma membrane glycoproteins, a structure not found in healthy liver tissue. nih.gov Understanding the mechanisms behind this altered fucosylation, such as changes in fucosyltransferase activity or substrate availability, could provide insights into cancer progression and metastasis. nih.govnih.gov
Infectious Diseases: The H-antigen can act as a receptor for pathogens. For example, Helicobacter pylori, a bacterium linked to gastritis and gastric cancer, can bind to H-antigens on the surface of gastric epithelial cells. nih.gov Deciphering the specific interactions between microbial adhesins and the alpha-L-fucosyl-(1->2)-D-galactose structure is crucial for developing anti-adhesion therapies.
Neuronal Development and Regeneration: Evidence suggests a role for fucose alpha(1-2) galactose in neuronal growth and the modulation of neuronal morphology. nih.govresearchgate.net Further investigation into the glycoproteins and lectin receptors involved in this pathway could open new avenues for stimulating neuronal regeneration after injury. nih.govscilit.com
Development of Therapeutic and Diagnostic Modulators Targeting Alpha-L-Fucosyl-(1->2)-D-Galactose
The unique expression patterns of alpha-L-fucosyl-(1->2)-D-galactose in disease states make it an attractive target for both therapeutic intervention and diagnostic applications.
Therapeutic Modulators:
Cancer Immunotherapy: The aberrant display of the H-antigen on cancer cells makes it a potential target for immunotherapies like chimeric antigen receptor (CAR-T) cell therapy. wikipedia.org Developing CAR-T cells that specifically recognize and target cancer cells expressing this glycan could offer a new treatment modality. nih.gov
Targeted Drug Delivery: Small molecules or antibodies that specifically bind to the alpha-L-fucosyl-(1->2)-D-galactose epitope could be used to deliver cytotoxic agents directly to tumor cells, minimizing off-target effects.
Modulation of Inflammatory Responses: Given the role of fucosylated structures in immune cell interactions, developing modulators that target the H-antigen could be a strategy for treating inflammatory and autoimmune diseases. frontiersin.orgmdpi.com
Diagnostic Modulators:
Cancer Biomarkers: The detection of altered levels of alpha-L-fucosyl-(1->2)-D-galactose or the enzymes that synthesize it could serve as a diagnostic or prognostic marker for certain cancers. acs.org
Imaging Agents: Probes that specifically bind to the H-antigen could be developed for in vivo imaging to detect and monitor tumors. Chemoenzymatic labeling strategies, for instance, have shown promise in the selective detection of this glycan. acs.org
| Application Area | Modulator Type | Potential Use |
| Therapeutics | CAR-T Cells | Targeting cancer cells with aberrant H-antigen expression. wikipedia.orgnih.gov |
| Antibody-Drug Conjugates | Delivering cytotoxic agents specifically to tumors. | |
| Small Molecule Inhibitors | Blocking pathogen binding or modulating immune responses. mdpi.com | |
| Diagnostics | Monoclonal Antibodies | Detecting altered H-antigen levels in patient samples. acs.org |
| Lectin-Based Probes | Identifying specific glycan structures for disease diagnosis. | |
| Chemoenzymatic Probes | Highly selective detection and imaging of Fucα(1-2)Gal glycans. acs.org |
Engineering Glycosylation Pathways for Novel Biomedical and Industrial Applications
Glycoengineering, the deliberate modification of glycosylation pathways, presents exciting opportunities for creating novel products with improved properties. frontiersin.org
Biomedical Applications:
Improved Therapeutic Proteins: The glycosylation pattern of therapeutic proteins, such as monoclonal antibodies, significantly impacts their efficacy, stability, and immunogenicity. nih.govnih.gov By engineering the glycosylation machinery of production systems like CHO cells or yeast, it's possible to produce therapeutic glycoproteins with optimized properties. frontiersin.orgcreative-biolabs.com For example, knocking out the FUT8 gene in CHO cells enhances the antibody-dependent cell-mediated cytotoxicity (ADCC) of antibodies. frontiersin.org
Vaccine Development: Glycan structures are often key antigens in vaccines. Engineering cells to produce specific fucosylated antigens could lead to the development of more effective vaccines against infectious diseases and cancer. iscaconsortium.org
Industrial Applications:
Enzyme Improvement: The stability and activity of industrial enzymes can be enhanced through glycoengineering. frontiersin.org Modifying the glycosylation of enzymes used in biofuel production or food processing could lead to more efficient and cost-effective industrial processes.
Synthesis of Complex Carbohydrates: Engineered cells or enzymes could be used as biocatalysts for the large-scale synthesis of complex fucosylated oligosaccharides. These oligosaccharides have potential applications in various fields, including as prebiotics in functional foods or as components of biomedical materials. mdpi.commdpi.com
Systems Glycobiology Approaches to Complex Alpha-L-Fucosyl-(1->2)-D-Galactose Networks
Systems glycobiology integrates high-throughput experimental data with computational modeling to understand the complex networks that govern glycosylation. nih.gov
Future research in this area will focus on:
Mapping Fucosylation Networks: Developing comprehensive maps of the genes, proteins, and metabolites involved in the synthesis, degradation, and recognition of alpha-L-fucosyl-(1->2)-D-galactose. This includes identifying all the fucosyltransferases, glycosidases, and lectins that interact with this glycan. nih.govmdpi.com
Predictive Modeling: Creating computational models that can predict how changes in gene expression or environmental conditions will affect the fucosylation patterns of cells. nih.gov These models could be used to design more effective glycoengineering strategies or to identify new drug targets.
Integrating 'Omics' Data: Combining data from genomics, transcriptomics, proteomics, and glycomics to gain a holistic understanding of the role of alpha-L-fucosyl-(1->2)-D-galactose in health and disease. This integrated approach will be essential for unraveling the complexity of the glycocode.
By embracing these future research directions, the scientific community can unlock the full potential of alpha-L-fucosyl-(1->2)-D-galactose glycobiology, paving the way for innovative solutions in medicine and biotechnology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
